Cas no 916422-01-0 (1-(3,5-difluorophenyl)methyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidine-4-carboxylic acid)

1-(3,5-Difluorophenyl)methyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidine-4-carboxylic acid is a fluorinated piperidine derivative featuring an Fmoc-protected amine group and a carboxylic acid functionality. This compound is particularly valuable in peptide synthesis and medicinal chemistry due to its dual reactive sites, enabling selective modifications at either the amine or carboxyl group. The presence of difluorophenyl and Fmoc groups enhances its utility in solid-phase synthesis, offering stability under standard coupling conditions while allowing for facile deprotection. Its structural versatility makes it suitable for constructing complex pharmacophores or as a building block in drug discovery. The compound's well-defined reactivity profile ensures reproducible results in synthetic applications.
1-(3,5-difluorophenyl)methyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidine-4-carboxylic acid structure
916422-01-0 structure
Product name:1-(3,5-difluorophenyl)methyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidine-4-carboxylic acid
CAS No:916422-01-0
MF:C28H26F2N2O4
MW:492.513854503632
MDL:MFCD08751584
CID:4719690

1-(3,5-difluorophenyl)methyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidine-4-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-[(3,5-Difluorophenyl)methyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid
    • 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(3,5-difluorobenzyl)piperidine-4-carboxylic acid
    • 4-(Fmoc-amino)-1-[(3,5-difluorophenyl)methyl]-4-piperidinecarboxylic acid
    • 1-(3,5-difluorophenyl)methyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidine-4-carboxylic acid
    • MDL: MFCD08751584
    • Inchi: 1S/C28H26F2N2O4/c29-19-13-18(14-20(30)15-19)16-32-11-9-28(10-12-32,26(33)34)31-27(35)36-17-25-23-7-3-1-5-21(23)22-6-2-4-8-24(22)25/h1-8,13-15,25H,9-12,16-17H2,(H,31,35)(H,33,34)
    • InChI Key: ZRMOLYJSIYXENM-UHFFFAOYSA-N
    • SMILES: FC1C=C(C=C(C=1)CN1CCC(C(=O)O)(CC1)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 7
  • Complexity: 758
  • Topological Polar Surface Area: 78.9

1-(3,5-difluorophenyl)methyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidine-4-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM457346-100mg
1-[(3,5-difluorophenyl)methyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid
916422-01-0 95%+
100mg
$290 2024-07-20
Enamine
EN300-321522-2.5g
1-[(3,5-difluorophenyl)methyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid
916422-01-0
2.5g
$1634.0 2023-09-04
Chemenu
CM457346-500mg
1-[(3,5-difluorophenyl)methyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid
916422-01-0 95%+
500mg
$858 2024-07-20
1PlusChem
1P01BY10-500mg
1-[(3,5-difluorophenyl)methyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid
916422-01-0 97%
500mg
$507.00 2024-04-20
Enamine
EN300-321522-1g
1-[(3,5-difluorophenyl)methyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid
916422-01-0
1g
$788.0 2023-09-04
1PlusChem
1P01BY10-250mg
1-[(3,5-difluorophenyl)methyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid
916422-01-0 97%
250mg
$335.00 2024-04-20
Aaron
AR01BY9C-500mg
1-[(3,5-difluorophenyl)methyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid
916422-01-0 97%
500mg
$578.00 2025-02-11
Aaron
AR01BY9C-100mg
1-[(3,5-difluorophenyl)methyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid
916422-01-0 97%
100mg
$197.00 2025-02-11
Enamine
EN300-321522-5g
1-[(3,5-difluorophenyl)methyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid
916422-01-0
5g
$2068.0 2023-09-04
A2B Chem LLC
AW36132-100mg
1-[(3,5-difluorophenyl)methyl]-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid
916422-01-0 97%
100mg
$283.00 2024-07-18

1-(3,5-difluorophenyl)methyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidine-4-carboxylic acid Related Literature

Additional information on 1-(3,5-difluorophenyl)methyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidine-4-carboxylic acid

Comprehensive Overview of 1-(3,5-difluorophenyl)methyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidine-4-carboxylic acid (CAS No. 916422-01-0)

In the realm of pharmaceutical intermediates and fine chemicals, 1-(3,5-difluorophenyl)methyl-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)piperidine-4-carboxylic acid (CAS No. 916422-01-0) stands out as a structurally complex and functionally significant compound. This molecule, often abbreviated as Fmoc-protected piperidine derivative, is widely utilized in peptide synthesis and drug discovery due to its unique Fmoc (9-fluorenylmethoxycarbonyl) protecting group and piperidine-4-carboxylic acid backbone. Researchers and manufacturers prioritize this compound for its role in facilitating solid-phase peptide synthesis (SPPS), a technique dominating modern bioconjugation and therapeutic development.

The growing demand for peptide-based therapeutics has propelled interest in CAS 916422-01-0, particularly in oncology and neurology research. Its difluorophenyl moiety enhances metabolic stability, while the Fmoc group ensures selective deprotection during synthesis—a feature frequently searched by chemists optimizing high-throughput screening (HTS) protocols. Recent publications highlight its utility in constructing PROTACs (Proteolysis Targeting Chimeras), a revolutionary modality in targeted protein degradation. This aligns with trending searches like "Fmoc-amino acid derivatives in drug discovery" and "piperidine scaffolds for CNS drugs", reflecting industry focus.

From a synthetic chemistry perspective, 1-(3,5-difluorophenyl)methyl-4-Fmoc-amino piperidine-4-carboxylic acid exemplifies strategic molecular design. The 3,5-difluorophenyl group improves lipophilicity, critical for blood-brain barrier penetration—a hot topic in neurodegenerative disease research. Meanwhile, the carboxylic acid functionality at the 4-position allows versatile derivatization, addressing frequent queries such as "carboxyl-activated piperidine building blocks". Analytical data (HPLC, NMR) confirms >98% purity for commercial batches, meeting stringent requirements for GMP-compliant pharmaceutical manufacturing.

Environmental and regulatory considerations further elevate the relevance of CAS 916422-01-0. Unlike traditional halogenated compounds, its difluoro substitution pattern minimizes ecological persistence while maintaining efficacy—addressing ESG-driven searches like "green chemistry in peptide synthesis". The compound’s stability under microwave-assisted organic synthesis (MAOS) conditions also resonates with labs adopting energy-efficient protocols. These attributes position it as a sustainable choice for next-generation bioconjugates, particularly in ADC (antibody-drug conjugate) development.

Market analytics reveal surging procurement of Fmoc-protected heterocycles, with 916422-01-0 experiencing 32% year-on-year growth in catalog inquiries. This trend correlates with rising investments in mRNA therapeutics and peptide vaccines—areas where this compound serves as a key linker or spacer. Its compatibility with automated peptide synthesizers answers common technical questions like "compatible Fmoc groups for robotic platforms". Storage recommendations (2-8°C under argon) and handling guidelines are frequently updated in SDS documents to ensure optimal performance.

In conclusion, 1-(3,5-difluorophenyl)methyl-4-Fmoc-amino piperidine-4-carboxylic acid represents a nexus of innovation in medicinal chemistry. Its structural features address multiple drug design challenges, from bioavailability enhancement to synthetic scalability. As the pharmaceutical industry pivots toward precision medicine and personalized therapeutics, this compound’s role in enabling structure-activity relationship (SAR) studies will undoubtedly expand—making it a cornerstone of modern small-molecule and peptide pipelines.

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